4-Oxoretinoic acid

Descripción general

Descripción

Synthesis Analysis

4-Oxoretinoic acid can be synthesized from retinol (vitamin A) through a novel retinoid synthetic pathway. In certain cells, like F9 embryonic teratocarcinoma cells, approximately 10-15% of retinol is metabolized into 4-hydroxyretinol and 4-oxoretinoic acid over an 18-hour period, with no detectable conversion to at-RA or 9-cis-retinoic acid (Achkar et al., 1996).

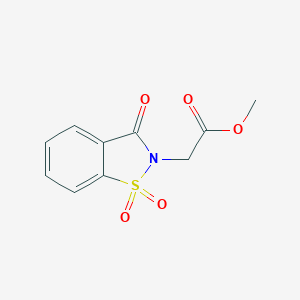

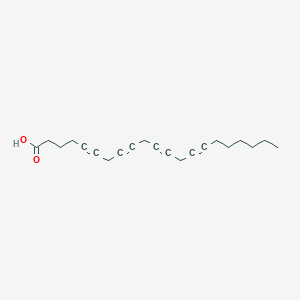

Molecular Structure Analysis

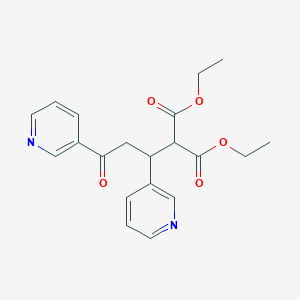

4-Oxoretinoic acid does not contain an acid moiety at the carbon 15 position, unlike at-RA. Its structure allows it to bind and activate transcription of retinoic acid receptors, a unique feature compared to all-trans-retinol. This structural difference contributes to its distinct biological activity (Achkar et al., 1996).

Chemical Reactions and Properties

The biological activity of 4-oxoretinoic acid has been linked to its capacity to enhance gap junctional communication in murine fibroblasts. It increases the expression of connexin43 mRNA, and its isomers, all-trans- and 13-cis-4-oxoretinoic acid, actively participate in these processes (Hanusch et al., 1995).

Physical Properties Analysis

Detailed physical property analysis of 4-oxoretinoic acid includes its stability, solubility, and crystalline structure. Its metabolites, when produced in a cell-free liver incubation reaction, exhibit less biological activity than the parent all-trans-retinoic acid in tracheal organ culture assays, suggesting stability variations (Frolik et al., 1979).

Chemical Properties Analysis

4-Oxoretinoic acid and its metabolites have shown significant biological activity in skin cells, challenging the notion of them being inert catabolic end-products. They display strong and isomer-specific transcriptional regulatory activity in normal human epidermal keratinocytes and dermal fibroblasts (Baron et al., 2005).

Aplicaciones Científicas De Investigación

Cell Differentiation and Development : 4-Oxoretinoic acid is identified as a novel signaling molecule that plays a crucial role in cell differentiation and embryonic development. It is induced by retinol in differentiating cells and influences axial pattern formation during embryonic development (Achkar et al., 1996). Similarly, it is the major bioactive retinoid in Xenopus embryos, binding to retinoic acid receptors and potentially playing a critical regulatory role during embryogenesis (Blumberg et al., 1996).

Biochemical Marker of Vitamin A Uptake : 13-cis-4-oxoretinoic acid is suggested as a potential biochemical marker for vitamin A uptake in humans, showing high and consistent steady-state concentrations (Eckhoff, Collins, & Nau, 1991).

Cancer Chemoprevention : Certain 3-substituted-4-oxoretinoic acids demonstrate high activity in inhibiting ornithine decarboxylase activity and carcinogen-induced papillomas in mouse skin, indicating their potential in cancer prevention (Shealy et al., 1994).

Retinoid Therapy Optimization : A High-Performance Liquid Chromatography (HPLC) method allows for the simultaneous determination of various retinoic acids, including their 4-oxo metabolites, in human plasma. This could optimize retinoic acid therapy and develop new cancer treatment strategies (Lanvers et al., 1996).

Topical Skin Applications : Topical 4-oxoretinoids exhibit moderate direct retinoid-like activity in mouse skin, confirming their role as bioactive agents rather than inactive catabolites (Sorg et al., 2008). Additionally, retinoic acid and its 4-oxo metabolites show strong and isomer-specific transcriptional regulatory activity in human skin cells, impacting the physiological and pharmacological effects of dermatological drugs (Baron et al., 2005).

Differentiation Therapy in Leukemia : 4-Oxoretinol, a metabolite of retinol, induces cell growth arrest and granulocytic differentiation in a human promyelocytic leukemia cell line, suggesting potential applications in differentiation therapy for acute promyelocytic leukemia (Faria et al., 1998).

Mecanismo De Acción

Target of Action

4-Oxoretinoic acid, an active metabolite of vitamin A, primarily targets the nuclear retinoic acid receptors (RARs) . These receptors play a crucial role in regulating gene transcription and are involved in various biological processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

4-Oxoretinoic acid interacts with its targets, the RARs, by binding to them . This binding induces gene transcription, which can lead to various cellular changes .

Biochemical Pathways

The biochemical pathway of 4-Oxoretinoic acid involves its formation from all-trans-retinoic acid by several cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A7, and CYP26A1 . Once formed, 4-Oxoretinoic acid can exert its effects by binding to RARs and influencing gene transcription . The exact downstream effects of these pathways are still under investigation.

Pharmacokinetics

It is known that 4-oxoretinoic acid is an active metabolite of all-trans-retinoic acid, suggesting that it may share similar adme properties .

Result of Action

The molecular and cellular effects of 4-Oxoretinoic acid’s action primarily involve changes in gene transcription due to its interaction with RARs . This can lead to various cellular responses, including changes in cell proliferation, differentiation, and apoptosis . In mouse skin, topical 4-Oxoretinoic acid has been shown to promote significant epidermal hyperplasia and metaplasia .

Safety and Hazards

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-FRCNGJHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865895 | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

All-trans-4-oxoretinoic acid | |

CAS RN |

38030-57-8 | |

| Record name | 4-Oxoretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxoretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXOTRETINOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-oxo-Retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)